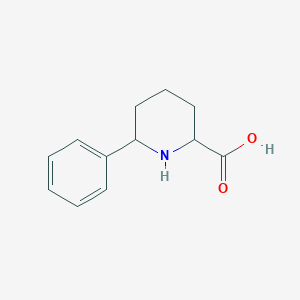

6-Phenylpiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXVAHHWCXAWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Phenylpiperidine 2 Carboxylic Acid and Its Stereoisomers

Foundational Synthetic Routes to Piperidine-2-carboxylic Acid Scaffolds

The construction of the piperidine (B6355638) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into classical approaches and more modern stereoselective strategies.

Classical Approaches to Piperidine Ring Formation

Historically, the synthesis of the piperidine nucleus has relied on several robust and well-established reactions. These methods often provide the basic heterocyclic framework, which can then be further functionalized.

Hydrogenation of Pyridine (B92270) Derivatives : One of the most direct and common methods for obtaining the piperidine skeleton is the reduction of corresponding pyridine compounds. nih.gov Catalytic hydrogenation using transition metals like nickel, palladium, or rhodium is frequently employed. dtic.milorganic-chemistry.org For instance, the hydrogenation of pyridine-2-carboxylic acid would directly yield piperidine-2-carboxylic acid. The conditions for these reactions, however, can be harsh, often requiring high pressures and temperatures, which may not be compatible with sensitive functional groups. nih.gov Reductions using dissolving metals, such as sodium in ethanol (B145695) (a modified Birch reduction), also provide a viable route to piperidines from pyridines. wikipedia.org

Intramolecular Cyclization : The formation of the piperidine ring can be achieved through the intramolecular cyclization of a linear precursor containing the requisite atoms. nih.gov This can involve various reaction types, including:

Reductive Amination : An open-chain amino aldehyde or amino ketone can undergo intramolecular cyclization followed by reduction to form the piperidine ring.

Dieckmann Condensation : The intramolecular condensation of a diester can form a β-keto ester, which can then be further manipulated to produce a piperidone, a precursor to piperidines. dtic.mil

Radical Cyclization : Radical-mediated cyclizations of appropriately substituted alkenes or alkynes can also lead to the formation of the piperidine ring. nih.gov

Intermolecular Cycloaddition Reactions : The piperidine ring can also be assembled through the reaction of two or more components in a cycloaddition process. nih.gov A prominent example is the aza-Diels-Alder reaction, where an imine reacts with a diene to form a tetrahydropyridine, which can then be reduced to a piperidine.

Stereoselective Construction of the Piperidine Core

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. google.com Consequently, the development of stereoselective methods for the synthesis of substituted piperidines is a major focus of modern organic synthesis.

Chiral Pool Synthesis : This approach utilizes readily available enantiopure starting materials, such as amino acids, to construct the piperidine ring with defined stereocenters. For example, L-lysine derivatives have been used to synthesize chiral piperidine-2-carboxylic acid derivatives. whiterose.ac.uk Similarly, L-glutamic acid can be converted through a one-pot process into a piperidine compound. google.com

Asymmetric Catalysis : The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring is a powerful strategy. This includes:

Asymmetric Hydrogenation : Chiral rhodium or ruthenium catalysts can be used for the enantioselective hydrogenation of pyridine derivatives. whiterose.ac.uk

Asymmetric Cycloadditions : Chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome of aza-Diels-Alder reactions.

Kinetic Resolution : A racemic mixture of a piperidine derivative can be resolved by using a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantioenriched enantiomer. whiterose.ac.uk

Substrate-Controlled Diastereoselective Reactions : The existing stereocenters in a substrate can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a chiral piperidone can proceed with high diastereoselectivity, controlled by the steric and electronic properties of the existing substituents. whiterose.ac.uk

Specific Synthetic Pathways for 6-Phenylpiperidine-2-carboxylic Acid

While general methods provide the foundational knowledge for piperidine synthesis, the specific construction of this compound requires tailored approaches that can introduce the phenyl and carboxylic acid groups at the desired positions with appropriate stereocontrol.

Synthesis Utilizing Phenylacetic Acid and Piperidine Derivatives

One conceptual approach to the synthesis of this compound involves the use of phenylacetic acid or its derivatives as a source of the phenyl group. wikipedia.orgnih.gov

Achieving stereocontrol in the synthesis of this compound is paramount. The relative and absolute stereochemistry at the C2 and C6 positions will significantly impact the molecule's properties.

Chiral Amino Acids : Starting from an enantiopure amino acid that can be elaborated into a piperidine precursor is a common strategy. For instance, a derivative of α-aminoadipic acid could be a potential starting point, where the carbon backbone is already in place. hmdb.ca The cyclization of such a precursor would need to be carefully controlled to set the stereochemistry.

Diastereoselective Cyclization : If a linear precursor containing both the phenyl and carboxylic acid functionalities (or their precursors) is assembled, a diastereoselective cyclization can be employed to establish the desired relative stereochemistry. The choice of reaction conditions and reagents would be critical in influencing the stereochemical outcome.

Enantioselective Alkylation : An alternative approach involves the enantioselective alkylation of a pre-formed piperidine scaffold. For example, a piperidine-2-carboxylic acid ester could be subjected to enantioselective alkylation at the 6-position with a phenylating agent using a chiral catalyst.

Below is a table summarizing key synthetic strategies for piperidine derivatives, which could be adapted for the synthesis of this compound.

| Synthetic Strategy | Description | Key Features | Potential Application for this compound |

| Catalytic Hydrogenation | Reduction of a pyridine precursor. nih.govdtic.mil | Direct route to the piperidine core. | Hydrogenation of 6-phenylpyridine-2-carboxylic acid. |

| Intramolecular Cyclization | Ring formation from a linear precursor. nih.gov | Versatile approach with various reaction types. | Cyclization of a derivative of 2-amino-7-phenylheptanedioic acid. |

| Chiral Pool Synthesis | Use of enantiopure starting materials. google.comwhiterose.ac.uk | Inherits stereochemistry from the starting material. | Starting from a chiral amino acid like a modified L-lysine. |

| Asymmetric Catalysis | Use of chiral catalysts for stereocontrol. whiterose.ac.uk | Can create stereocenters with high enantioselectivity. | Asymmetric synthesis of the piperidine ring or stereoselective functionalization. |

Application of Advanced Carbonyl Methylenation Techniques

The introduction of a methylene (B1212753) group is a critical step in the synthesis of many complex organic molecules. Advanced techniques provide efficient and selective methods for this transformation, particularly in the creation of precursors for piperidine derivatives.

The Petasis reaction, utilizing the Petasis reagent (dimethyltitanocene), is a powerful tool for the methylenation of carbonyl compounds, including esters and amides, which are often challenging substrates for traditional methods like the Wittig reaction. santiago-lab.comresearchgate.net In the synthesis of pipecolic acid derivatives, the Petasis reagent has been employed to convert ester functionalities into vinyl ethers, which are key intermediates for subsequent cyclization reactions. researchgate.netresearchgate.net

Research has focused on directing the Petasis methylenation to specific carbonyl groups within a molecule to achieve the desired precursor for cyclization. gla.ac.uk One strategy involves using a bulky protecting group, such as a tert-butyl ester, to sterically hinder one carbonyl group, thereby directing the methylenation to the less hindered site. gla.ac.uk An alternative approach involves reversing the order of synthetic steps, forming an imine before the methylenation, which allows a bulky amine substituent to direct the reaction. gla.ac.uk These strategies enable the controlled formation of the necessary enol ether substrate for the subsequent cyclization to form the piperidine ring. gla.ac.uk

The Petasis reagent is typically prepared by reacting titanocene (B72419) dichloride with an alkyl Grignard or alkyl lithium reagent. santiago-lab.com Upon heating, it decomposes to form the active Schrock carbene, which then participates in the methylenation reaction. santiago-lab.com

Table 1: Comparison of Methylenation Reagents

| Reagent | Typical Substrates | Key Features |

| Petasis Reagent | Aldehydes, Ketones, Esters, Amides | Broader substrate scope than Wittig; can introduce various alkenyl groups. santiago-lab.com |

| Tebbe Reagent | Aldehydes, Ketones, Esters, Amides | Higher reactivity than Wittig; generally restricted to methylenation. santiago-lab.comresearchgate.net |

| Wittig Reagent | Aldehydes, Ketones | One of the most common methods; less effective for esters and amides. gla.ac.uk |

Beyond the Petasis reagent, other titanium-based systems have been developed for carbonyl methylenation. A notable example involves a combination of the Nysted reagent and titanocene dichloride, which has proven effective for the methylenation of a wide range of carbonyl compounds, including aldehydes, ketones, esters, and lactones. gla.ac.uk This method has been optimized to generate libraries of methylenated products. gla.ac.uk

Another approach utilizes a reagent prepared from zinc, a dihalomethane, and titanium tetrachloride. researchgate.net This system is effective for the methylenation of aldehydes and ketones. researchgate.net Modifications to this mixture have expanded its utility to include the methylenation of carboxylic acid derivatives. researchgate.net Furthermore, the combination of CH₂I₂-Zn-Ti(OiPr)₄ or CH₂I₂-Zn-Me₃Al has been shown to be effective for the selective methylenation of aldehydes. researchgate.net

The development of dinuclear titanium(III) methylene complexes represents another advancement in this field. nih.govrsc.org These complexes, generated through transmetallation from a zinc methylene complex, have demonstrated the ability to methylenate esters to form vinyl ethers. nih.govrsc.org

Cyclization Reactions for this compound Derivatives

Cyclization is a fundamental strategy in the synthesis of heterocyclic compounds like this compound. The specific conditions and precursors used can significantly influence the stereochemical outcome of the reaction.

A key cyclization strategy for preparing pipecolic acid derivatives involves the treatment of imino-enol ethers with acid. gla.ac.uk This intramolecular reaction leads to the formation of the piperidine ring. The imino-enol ether precursors are synthesized from starting materials such as (S)-aspartic acid. gla.ac.uk The process typically involves esterification, imine formation, and methylenation to generate the required enol ether functionality prior to the acid-mediated cyclization. gla.ac.uk

The cyclization of imino-enol ethers in acidic conditions has been reported to yield pipecolic acid derivatives as a 1:1 mixture of diastereoisomers. gla.ac.uk This indicates that under these specific conditions, the cyclization is not highly diastereoselective.

However, other synthetic strategies have been developed to achieve high diastereoselectivity in the formation of substituted piperidines. For instance, a diastereoselective strategy has been developed to access new zwitterionic bicyclic oxazolo intermediates from chiral β-enaminoesters. nih.gov These intermediates have been used in the synthesis of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid with the absolute stereochemistry confirmed by X-ray diffraction analysis. nih.gov

Furthermore, diastereoselective synthesis of highly substituted cyclohexanones has been achieved via a cascade double Michael reaction. beilstein-journals.org This demonstrates the potential for controlling stereochemistry in the formation of six-membered rings through carefully designed reaction cascades.

Table 2: Diastereoselective Cyclization Data

| Reaction | Starting Material | Product | Diastereomeric Ratio (dr) |

| Imino-enol Ether Cyclization | Imino-enol ether | Pipecolic acid derivative | 1:1 gla.ac.uk |

| Zwitterionic Bicyclic Intermediate Formation | Chiral β-enaminoester | Zwitterionic bicyclic oxazolo intermediate | 73:27 nih.gov |

| Cascade Cyclization of Diazoimides | Diazoimide and Alkylidenepyrazolone | Pyrazole-fused oxa-bridged oxazocine | >20:1 nih.gov |

Alternative and Emerging Synthetic Routes

While the aforementioned methods are prominent, other synthetic routes for piperidine-containing structures are continually being explored. The Hantzsch synthesis, a classic method, can be used to produce dihydropyridine (B1217469) structures which can then be further modified. beilstein-journals.orgnih.gov For example, a symmetric dihydropyridine can be selectively mono-saponified and the resulting carboxylic acid group alkylated. beilstein-journals.orgnih.gov

Intramolecular cyclization of various substrates is another major avenue for piperidine synthesis. nih.gov This includes metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions. nih.gov For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov

The synthesis of piperidine derivatives can also be achieved through the reduction of substituted pyridines. nih.gov Boron ions in the presence of hydrosilanes have been shown to diastereoselectively reduce substituted pyridines to piperidines. nih.gov

Synthesis from (S)-Aspartic Acid Precursors

The use of readily available chiral molecules, or the "chiral pool," is a powerful strategy in asymmetric synthesis. Amino acids, in particular, serve as versatile starting materials. While direct synthetic routes to this compound specifically from (S)-aspartic acid are not widely documented in prominent literature, a closely related strategy employing the homologous chiral building block, D- or L-2-aminoadipic acid, provides a clear pathway to enantiomerically pure 6-arylpipecolic acids. beilstein-journals.orgnih.gov

This analogous approach begins with the protection and cyclization of 2-aminoadipic acid to form the corresponding (R)- or (S)-methyl 6-oxopipecolate. nih.gov This key lactam intermediate is then converted into a reactive species, such as an enol triflate or phosphate, allowing for the introduction of the aryl group at the C6 position via transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling. beilstein-journals.orgnih.gov Subsequent stereoselective reduction of the intermediate N-acyliminium species or enamine yields the desired 6-arylpipecolic acid framework with defined stereochemistry. beilstein-journals.org Hydrogenation using a palladium on carbon (Pd/C) catalyst, for instance, has been shown to favor the formation of the cis-(2R,6S) diastereomer. beilstein-journals.org This methodology highlights the utility of amino acid-derived chiral synthons in constructing complex piperidine structures.

Novel Strategies for Phenyl-Piperidine Ring Construction

Modern organic synthesis has produced several innovative methods for constructing substituted piperidine rings with high efficiency and stereocontrol. These strategies offer alternatives to classical methods and open access to diverse molecular architectures.

Biocatalytic C-H Oxidation and Radical Cross-Coupling: A cutting-edge, modular approach combines selective enzymatic C-H oxidation with radical cross-coupling. chemistryviews.orgnews-medical.netnih.gov This two-step process first uses an engineered enzyme to install a hydroxyl group at a specific position on a simple piperidine precursor. chemistryviews.orgnews-medical.net This hydroxylated intermediate is then activated and subjected to a radical cross-coupling reaction, allowing for the introduction of a phenyl group. news-medical.netnih.gov This strategy is powerful for its ability to functionalize otherwise inert C-H bonds in a highly selective and stereospecific manner, streamlining the synthesis of complex 3D molecules. nih.govcitedrive.com

Asymmetric Ring Expansion: Another effective strategy involves the asymmetric synthesis of a 2-phenylpiperidine (B1215205) core through ring expansion. researchgate.netjst.go.jp One such method starts with the highly enantioselective Jacobsen epoxidation of a suitable olefin precursor to create a chiral epoxide. researchgate.net This is followed by an intramolecular epoxide opening and subsequent ring expansion, which can be used to generate N-protected (2S,3S)-3-hydroxy-2-phenylpiperidine with excellent enantiomeric excess (99% ee). researchgate.net While this specific product has a hydroxyl group at the 3-position, the strategy demonstrates a robust method for establishing the crucial stereochemistry of the 2-phenylpiperidine unit, which is a core feature of the target molecule.

Intramolecular Cyclization Reactions: Intramolecular cyclizations remain a cornerstone of heterocyclic synthesis. nih.gov Modern variations offer high stereocontrol. Methods such as the intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl system within the same molecule, provide a direct route to the piperidine ring. nih.gov Other powerful techniques include radical-mediated cyclizations and transition-metal-catalyzed cyclizations of amino-alkenes, which can be tailored to produce specific stereoisomers. nih.govajchem-a.com For example, intramolecular reductive cyclization of a 1-keto-5-ketoxime has been used to prepare highly substituted N-hydroxypiperidines. researchgate.net

Electroreductive Cyclization: An emerging and green approach utilizes electrochemistry to forge the piperidine ring. This method can involve the electroreductive cyclization of an imine with a terminal dihaloalkane. beilstein-journals.org The reaction, which can be performed efficiently in a flow microreactor, proceeds through the generation of a radical anion that undergoes nucleophilic attack and subsequent cyclization to form the piperidine ring. beilstein-journals.org

Interactive Table: Overview of Novel Synthetic Strategies

| Synthetic Strategy | Key Features | Relevant Intermediates | Stereocontrol | Citations |

| Biocatalytic C-H Oxidation / Radical Coupling | Modular, functionalizes inert C-H bonds, enzymatic selectivity. | Hydroxylated piperidines. | High (Enantiospecific) | chemistryviews.org, news-medical.net, nih.gov |

| Asymmetric Ring Expansion | Builds chiral core via epoxide opening. | Chiral epoxides, aziridinium (B1262131) ions. | High (Enantioselective) | researchgate.net, researchgate.net, jst.go.jp |

| Intramolecular Cyclization | Diverse methods (aza-Michael, radical), fundamental ring closure. | Amino-alkenes, amino-enones. | Variable, often catalyst/reagent dependent. | nih.gov, researchgate.net |

| Electroreductive Cyclization | Green chemistry, uses electricity, suitable for flow chemistry. | Imines, radical anions. | Generally produces racemic mixtures. | beilstein-journals.org |

Chemical Reactivity and Derivatization Studies of 6 Phenylpiperidine 2 Carboxylic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and other related functional groups.

Esterification Reactions for Ester Derivatives

The conversion of the carboxylic acid group of 6-phenylpiperidine-2-carboxylic acid into an ester is a fundamental transformation. Esterification can be achieved through several established methods, primarily chosen based on the desired scale and the sensitivity of the substrate.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. nih.gov However, for a molecule like this compound, the presence of the basic piperidine (B6355638) nitrogen requires consideration, as it will be protonated under strongly acidic conditions.

To circumvent the need for strong acids, coupling agents are frequently employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active intermediate that is readily attacked by an alcohol. nih.govgoogle.com Alternative methods include converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. google.com

Table 1: Common Esterification Methods

| Method | Reagents | General Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Refluxing in excess alcohol | Reversible reaction; piperidine nitrogen is protonated. |

| Carbodiimide Coupling | Alcohol, DCC or EDCI, DMAP (catalyst) | Inert solvent (e.g., DCM, DMF) at room temperature | Mild conditions, suitable for sensitive substrates. google.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Two-step process, typically in an inert solvent | Highly reactive intermediate. google.com |

Amidation Reactions for Amide Derivatives

Amidation, the formation of an amide bond, is another key transformation of the carboxylic acid group. This reaction is central to the synthesis of peptides and other biologically relevant molecules. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and typically requires high temperatures, which can be destructive to complex molecules. mdpi.com

Therefore, amidation of this compound is almost always performed using coupling reagents that activate the carboxyl group. researchgate.net The most widely used methods are analogous to those in peptide synthesis. Carbodiimides like DCC and EDCI, as well as uronium/phosphonium salt-based reagents such as HBTU, HATU, and PyBOP, are highly effective. researchgate.netarkat-usa.org These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine nucleophile to form the stable amide bond. The choice of coupling agent and solvent can be optimized to maximize yield and minimize side reactions, including potential racemization if the chiral center is sensitive. nih.gov

Table 2: Representative Amidation Reagents

| Coupling Reagent Class | Examples | Typical Co-reagents/Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDCI | HOBt, HOAt | Widely used, cost-effective; byproduct removal can be an issue. arkat-usa.org |

| Phosphonium Salts | BOP, PyBOP | Base (e.g., DIPEA) | High efficiency, but phosphorus-containing byproducts. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Base (e.g., DIPEA) | Fast reaction rates and suppression of racemization. researchgate.net |

| Metal-Based | TiCl₄ | Pyridine (B92270) | Effective for a range of substrates. nih.gov |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, from a saturated heterocyclic system like this compound is a challenging transformation that does not typically occur under simple heating. The stability of the C-C bond between the piperidine ring and the carboxyl group requires specific chemical activation or harsh conditions.

While methods for the decarboxylation of aromatic carboxylic acids are well-established, these are generally not applicable to saturated aliphatic acids. nih.gov Enzymatic decarboxylation is a known pathway in biological systems, often involving cofactors like prenylated flavin mononucleotide (prFMN), but this has limited applicability in standard organic synthesis. researchgate.net

Reactions Involving the Piperidine Nitrogen

The secondary amine within the piperidine ring is a nucleophilic and basic center, allowing for a variety of reactions, including alkylation, acylation, and salt formation.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the formation of a new carbon-nitrogen bond at the piperidine nitrogen, converting the secondary amine into a tertiary amine. This is commonly achieved by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov Another powerful method is reductive amination, where the piperidine nitrogen reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.gov When performing N-alkylation, the carboxylic acid group may need to be protected, for instance as an ester, to prevent it from acting as a competing nucleophile or interfering with the reaction conditions.

N-Acylation is the reaction of the piperidine nitrogen with an acylating agent to form an amide. Common acylating agents include acid chlorides and acid anhydrides. researchgate.netresearchgate.net The reaction is typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine to scavenge the acidic byproduct. Similar to N-alkylation, the carboxylic acid moiety may require protection to ensure selective acylation at the nitrogen atom.

Table 3: N-Functionalization Reactions

| Reaction Type | Reagents | Product Functional Group | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Tertiary Amine | Inert solvent (e.g., ACN, DMF). |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Mild, acidic or neutral conditions. nih.gov |

| N-Acylation | Acid Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Amide | Inert solvent (e.g., DCM) at 0 °C to room temperature. researchgate.net |

Formation of Piperidinium (B107235) Salts

The nitrogen atom in the piperidine ring is basic and readily reacts with acids to form piperidinium salts. This is a simple acid-base reaction where the lone pair of electrons on the nitrogen accepts a proton from an acid. rsc.org Treatment of this compound with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), will result in the protonation of the piperidine nitrogen to form the corresponding ammonium (B1175870) salt. nih.gov

This salt formation is often used as a method for the purification and isolation of piperidine-containing compounds, as the resulting salts are typically crystalline solids that are soluble in aqueous media but less soluble in many organic solvents. The formation of a specific salt, such as a hydrochloride or hydrobromide, can also improve the handling and stability of the compound. The zwitterionic nature of the parent amino acid (with an internal salt between the basic nitrogen and acidic carboxyl group) is overcome by the addition of a strong external acid, leading to a cationic piperidinium species with a neutral carboxylic acid group.

Modifications to the Phenyl Moiety

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the direct functionalization of the phenyl ring. The piperidine substituent is generally considered an activating group, directing incoming electrophiles to the ortho and para positions. However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Nitration: The introduction of a nitro group onto the phenyl ring is a common EAS reaction, typically achieved using a mixture of nitric acid and sulfuric acid. This reaction generates the highly electrophilic nitronium ion (NO₂⁺). For a substrate like N-protected this compound methyl ester, the nitration is expected to yield a mixture of ortho- and para-nitro isomers. Research on the nitration of analogous N-phenylpiperidine compounds has demonstrated that the reaction proceeds, though the precise isomer distribution is dependent on the specific conditions and the presence of other substituents. For instance, the nitration of 1-phenylpiperidine (B1584701) derivatives has been studied, indicating the feasibility of introducing nitro groups onto the aromatic ring, which can then serve as handles for further transformations, such as reduction to an amino group.

Halogenation: The introduction of halogen atoms (Br, Cl, I) onto the phenyl ring is another key EAS modification. Bromination, for example, can be accomplished using reagents like N-Bromosuccinimide (NBS) or dibromohydantoin in an organic solvent. A patent describing the synthesis of 1-(4-bromophenyl)piperidine (B1277246) details a method where N-phenylpiperidine is treated with a brominating agent in acetonitrile (B52724) or dichloromethane, yielding the para-brominated product with high selectivity. This suggests that direct bromination of the this compound scaffold at the para position of the phenyl ring is a viable synthetic route to produce key intermediates for subsequent cross-coupling reactions.

The following table summarizes representative electrophilic aromatic substitution reactions on analogous phenylpiperidine structures.

| Electrophile Source | Reagent(s) | Substrate Analogue | Product(s) | Notes |

| Nitronium ion (NO₂⁺) | HNO₃ / H₂SO₄ | N-Phenylpiperidine | Mixture of ortho- and para-nitrophenylpiperidine | Regioselectivity is key; products can be separated chromatographically. |

| Bromonium ion (Br⁺) | N-Bromosuccinimide (NBS) | N-Phenylpiperidine | 1-(4-Bromophenyl)piperidine | High selectivity for the para position is often observed. |

This table is illustrative and based on the reactivity of analogous compounds. Specific yields and isomer ratios for this compound would require experimental determination.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically start from an aryl halide derivative, such as the 6-(4-bromophenyl)piperidine-2-carboxylic acid intermediate described above. Palladium-based catalysts are most commonly employed for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for creating new C-C bonds. A protected 6-(4-bromophenyl)piperidine-2-carboxylate could be coupled with a wide variety of aryl or heteroaryl boronic acids to generate biaryl structures. Studies on similar scaffolds, such as the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrate that catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) can effectively promote such transformations, yielding novel biaryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond between an aryl halide and an amine. A halogenated this compound derivative can be coupled with primary or secondary amines, anilines, or even ammonia (B1221849) equivalents to introduce diverse amino functionalities. The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with sterically hindered biaryl phosphine ligands often providing the best results. The reaction is invaluable for synthesizing compounds with aniline (B41778) or related nitrogen-containing moieties.

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is used to introduce alkynyl groups, which are useful for extending conjugation or as precursors for other functional groups. A 6-(4-iodophenyl)piperidine-2-carboxylate derivative would be an excellent substrate for coupling with various terminal alkynes, leading to the synthesis of phenylethynyl derivatives.

The table below provides an overview of potential metal-catalyzed cross-coupling reactions starting from a halogenated this compound derivative, with conditions extrapolated from similar systems.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | K₂CO₃ or K₃PO₄ | 6-(Biphenyl-4-yl)piperidine derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu or K₃PO₄ | 6-(4-Aminophenyl)piperidine derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DiPEA | 6-(4-Alkynylphenyl)piperidine derivative |

This table presents potential synthetic pathways. The specific conditions, catalysts, and ligands would need to be optimized for the this compound scaffold.

Structural Elucidation and Conformational Analysis of 6 Phenylpiperidine 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 6-phenylpiperidine-2-carboxylic acid derivatives. Through the analysis of various NMR experiments, detailed information about the molecular framework, connectivity, and stereochemistry can be obtained.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of protons within a molecule. For this compound derivatives, ¹H NMR is instrumental in assigning the relative stereochemistry of the substituents at the C2 and C6 positions. The coupling constants (J values) between adjacent protons are particularly informative. whiterose.ac.uknih.gov For instance, a large coupling constant between the protons at C2 and C3, and between C5 and C6, can indicate a trans-diaxial relationship, which is characteristic of a specific chair conformation. ias.ac.in The chemical shifts of the protons are also indicative of their local environment; for example, protons adjacent to the phenyl group or the carboxylic acid group will exhibit characteristic downfield shifts. Protons on carbons adjacent to a carbonyl group typically absorb near 2 δ. pressbooks.pub The acidic proton of the carboxylic acid group itself is highly deshielded and usually appears as a broad singlet far downfield, often around 10-13 ppm. princeton.edulibretexts.org

Table 1: Representative ¹H NMR Data for a Substituted Piperidine (B6355638) Ring

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.5 - 4.0 | dd | J = 10.5, 4.0 |

| H-3ax | 1.5 - 1.7 | q | J = 12.0 |

| H-3eq | 1.9 - 2.1 | dt | J = 12.0, 3.0 |

| H-4 | 1.6 - 1.9 | m | |

| H-5 | 1.4 - 1.6 | m | |

| H-6 | 4.0 - 4.5 | t | J = 11.0 |

| NH | 2.0 - 2.5 | br s | |

| COOH | 10.0 - 13.0 | br s |

Note: These are generalized values and can vary based on the specific derivative and solvent.

Carbon-13 NMR (¹³C NMR) Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. In this compound derivatives, the carbonyl carbon of the carboxylic acid group typically resonates in the range of 160-185 ppm. oregonstate.edupressbooks.pub The carbons of the phenyl group appear in the aromatic region (approximately 125-145 ppm), while the sp³-hybridized carbons of the piperidine ring are found further upfield. The chemical shifts of the piperidine ring carbons can also provide clues about the ring's conformation and the orientation of the substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Atom | Chemical Shift Range (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C (Phenyl) | 125 - 145 |

| C-2 (Piperidine) | 55 - 65 |

| C-3 (Piperidine) | 20 - 35 |

| C-4 (Piperidine) | 20 - 35 |

| C-5 (Piperidine) | 20 - 35 |

| C-6 (Piperidine) | 50 - 60 |

Note: Specific shifts are dependent on substitution and stereochemistry.

Advanced 2D NMR Methods: HSQC and COSY Spectroscopy for Complex Structures

For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret due to signal overlap. youtube.com In such cases, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. A cross-peak in a COSY spectrum indicates a correlation between two different proton signals, allowing for the tracing of proton-proton connectivity throughout the molecule's framework. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net This is extremely useful for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. youtube.comnih.gov For instance, the proton signal assigned to H-2 can be directly linked to the carbon signal of C-2, confirming their connection. beilstein-journals.org These 2D techniques are powerful tools for piecing together the complete structural puzzle of complex this compound derivatives. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR provides excellent information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. This technique is unparalleled for determining absolute stereochemistry and analyzing preferred conformations.

Determination of trans Isomer Configuration

The relative orientation of the phenyl group at C6 and the carboxylic acid group at C2 is a critical stereochemical feature of these molecules. X-ray crystallography can unambiguously determine whether a derivative exists as the cis or trans isomer. researchgate.net By analyzing the diffraction pattern of a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing a detailed molecular model. This has been used to confirm the relative stereochemistry of various substituted piperidines. whiterose.ac.uk The resulting structure clearly shows the spatial relationship between the substituents on the piperidine ring.

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds, including this compound and its derivatives. It provides crucial information regarding the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of approximately 205.26 g/mol , high-resolution mass spectrometry can confirm the elemental composition with high accuracy.

The fragmentation of this compound in the mass spectrometer is governed by the presence of its key functional groups: the carboxylic acid, the secondary amine within the piperidine ring, and the phenyl substituent. Under techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions.

Common fragmentation pathways for cyclic amino acids and related structures include:

Decarboxylation: A primary and often prominent fragmentation is the neutral loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH radical (45 Da). libretexts.org

Loss of Water: Elimination of a water molecule (18 Da) from the protonated parent ion is also a common initial fragmentation step. core.ac.uk

Ring Opening and Cleavage: The piperidine ring can undergo cleavage, often initiated by the charge on the nitrogen atom. This alpha-cleavage adjacent to the amine is a dominant pathway for aliphatic amines and can lead to a variety of fragment ions corresponding to the loss of different parts of the ring. libretexts.org

Side-Chain Fragmentation: The bond between the piperidine ring and the phenyl group can cleave, leading to ions corresponding to the phenyl group (m/z 77) or the piperidine carboxylic acid moiety.

The analysis of these fragmentation patterns allows for the precise confirmation of the molecular structure. Multistage mass spectrometry (MSⁿ) can be employed for even more detailed structural analysis, where a primary fragment ion is isolated and further fragmented to establish connectivity within the molecule. rsc.orgnih.gov

Table 1: Predicted Key Fragment Ions in ESI-MS/MS of this compound This table is interactive. Click on the headers to sort the data.

| m/z of Fragment Ion | Proposed Neutral Loss | Mass Loss (Da) | Proposed Fragment Structure/Origin |

|---|---|---|---|

| 188.10 | H₂O | 18 | Loss of water from the carboxylic acid and protonated amine. |

| 160.11 | COOH | 45 | Loss of the carboxylic acid radical. |

| 128.10 | C₆H₅ + H | 78 | Loss of the phenyl group with a hydrogen transfer. |

| 104.05 | C₆H₅CH=CH₂ | 104 | Fragment corresponding to a styrene-like ion after ring opening. |

Computational Chemistry for Conformational Landscapes and Isomer Stability

Computational chemistry provides powerful theoretical tools to investigate the three-dimensional structures and dynamic behaviors of molecules that are often challenging to study experimentally. For this compound, these methods are crucial for understanding its conformational landscape, the relative stabilities of its various isomers (cis/trans) and conformers, and how these factors may influence its biological activity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, providing accurate predictions of geometries, energies, and other molecular properties. researchgate.net For this compound, DFT calculations are instrumental in exploring its potential energy surface.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, the presence of substituents at the 2- and 6-positions introduces multiple possible conformers. DFT is used to perform geometry optimizations on these various conformers, such as the chair forms where the phenyl and carboxylic acid groups are in either axial or equatorial positions. By calculating the electronic energies, and subsequently the Gibbs free energies, DFT can determine the relative stabilities of these conformers. nih.govmdpi.com

Studies on substituted piperidines have shown that dispersion-inclusive functionals, such as M06-2X, are particularly effective at predicting accurate conformational energies. rsc.org These calculations can reveal, for instance, whether the cis or trans isomer is more stable and, within each isomer, the energetic preference for the bulky phenyl group to occupy an equatorial position to minimize steric hindrance. nih.govacs.org The choice of solvent can also be modeled using a polarizable continuum model (PCM), which is important as solvent polarity can influence conformational preferences, especially for molecules with polar groups like a carboxylic acid. nih.gov

Table 2: Illustrative DFT-Calculated Relative Energies for Conformers of trans-6-Phenylpiperidine-2-carboxylic Acid This table is interactive. Click on the headers to sort the data.

| Conformer (Phenyl/COOH) | Point Group | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|---|

| Equatorial/Equatorial | C1 | 0.00 | 0.00 | 95.5 |

| Axial/Equatorial | C1 | 2.50 | 2.20 | 2.5 |

| Equatorial/Axial | C1 | 2.80 | 2.65 | 1.5 |

| Axial/Axial | C1 | 5.50 | 5.10 | 0.5 |

Note: These are hypothetical values for illustrative purposes, based on general principles of conformational analysis.

While DFT calculations provide static pictures of stable molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are used to explore the conformational landscape and flexibility of this compound derivatives in a simulated physiological environment. researchgate.net

In an MD simulation, the molecule is typically solvated in a box of water molecules, and the forces on each atom are calculated using a classical force field. Newton's equations of motion are then solved iteratively to simulate the movement of atoms and the evolution of the molecular structure over a timescale of nanoseconds to microseconds. nih.gov

MD simulations can reveal:

Conformational Stability: By tracking parameters like the root-mean-square deviation (RMSD) over time, the stability of a starting conformation can be assessed. researchgate.net

Conformational Transitions: The simulation can capture transitions between different low-energy states, such as the flipping of the piperidine ring between chair conformations or the rotation of the phenyl and carboxylic acid groups. orgsyn.org

Solvent Interactions: MD explicitly models the interactions between the solute and solvent molecules, providing insight into hydrogen bonding patterns and the solvent-accessible surface area. researchgate.net

Flexibility Analysis: Root-mean-square fluctuation (RMSF) analysis can identify which parts of the molecule are most flexible.

These simulations are particularly valuable for understanding how a molecule like this compound might adapt its shape upon interacting with a biological target, such as a receptor binding site. researchgate.net The combination of DFT for identifying key stable conformers and MD for exploring the dynamic transitions between them provides a comprehensive picture of the molecule's structural properties.

Table 3: Key Parameters and Outputs of a Typical MD Simulation This table is interactive. Click on the headers to sort the data.

| Parameter | Description | Typical Value/Setting | Information Gained |

|---|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS | Defines the physics of atomic interactions. |

| Solvent Model | A model for the water molecules surrounding the solute. | TIP3P, SPC/E | Simulates an aqueous physiological environment. |

| Simulation Time | The total duration of the simulation. | 100 ns - 1 µs | Allows for sampling of conformational space. |

Applications of 6 Phenylpiperidine 2 Carboxylic Acid in Medicinal Chemistry and Chemical Biology

Scaffold Potential in Drug Discovery and Development

The piperidine (B6355638) ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of numerous natural products and approved pharmaceuticals. mdpi.comresearchgate.net The specific arrangement of 6-Phenylpiperidine-2-carboxylic acid, with substituents at the 2 and 6 positions, offers a three-dimensional architecture that can be systematically modified to interact with a wide array of biological targets.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is the essential ensemble of steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. The structure of this compound is a promising starting point for designing new pharmacophores.

The Phenylpiperidine Core: This core is the foundational structure for entire classes of drugs, most notably the phenylpiperidine series of synthetic opioids like meperidine and fentanyl. wikipedia.orgnih.gov These drugs demonstrate the scaffold's ability to be adapted to interact with critical targets in the central nervous system, such as the µ-opioid receptor. wikipedia.orgnih.gov

Vectors for Modification: The 6-phenyl group and the 2-carboxylic acid group serve as distinct vectors for chemical diversification. The phenyl ring can be substituted with various functional groups to probe interactions with hydrophobic pockets or form specific hydrogen bonds within a target protein. The carboxylic acid provides a key interaction point, often for salt bridges with basic residues like lysine (B10760008) or arginine, and can be readily converted into esters, amides, or other bioisosteres to fine-tune activity and pharmacokinetic properties. mdpi.com

Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, systematically investigating how changes in a molecule's structure affect its biological activity. For a molecule like this compound, SAR studies would explore modifications at several key positions to optimize potency, selectivity, and drug-like properties.

Key areas for SAR exploration include:

Phenyl Ring Substitution: Adding electron-withdrawing or electron-donating groups, or sterically bulky substituents, to different positions on the phenyl ring can dramatically alter binding affinity and selectivity for a target.

Piperidine Ring Modifications: Alterations to the piperidine nitrogen, such as the addition of various alkyl or aralkyl groups, are known to be critical for the activity of many piperidine-based drugs. nih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups (e.g., tetrazoles) or neutral groups that can mimic its hydrogen bonding capabilities to improve properties like membrane permeability or metabolic stability.

A hypothetical SAR study could involve synthesizing a library of analogs and assessing their activity against a specific biological target, as illustrated in the conceptual table below.

| Modification of Parent Compound | Example Substituent | Potential Impact on Activity |

| Phenyl Ring Substitution | 4-Chloro or 4-Methoxy | Modulate electronic properties and hydrophobic interactions |

| Piperidine N-Alkylation | N-benzyl or N-phenethyl | Enhance binding in hydrophobic pockets |

| Carboxylic Acid Modification | Methyl Ester or Diethyl Amide | Improve cell permeability and alter hydrogen bonding |

This table is for illustrative purposes to demonstrate the principles of SAR and does not represent actual experimental data.

Investigation as a Lead Compound for Therapeutic Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification. The phenylpiperidine scaffold is well-established in therapies for the central nervous system, making this compound a strong candidate for investigation as a lead compound. nih.gov

Targeting Neurological Disorders

Derivatives of the piperidine scaffold have been extensively researched and developed for a range of neurological and neurodegenerative disorders.

Pain Management: The phenylpiperidine class of synthetic opioids are potent analgesics used in the management of acute and chronic pain. nih.gov

Neurodegenerative Diseases: Compounds incorporating a piperidine ring have been developed as acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. mdpi.com Furthermore, nipecotic acid (piperidine-3-carboxylic acid), a GABA reuptake inhibitor, has been used as a starting point for developing multi-targeting agents against neurodegeneration. mdpi.com

The structural features of this compound make it a plausible starting point for designing novel agents for these and other neurological conditions.

| Piperidine Derivative Class | Targeted Neurological Disorder | Mechanism of Action (Example) |

| Phenylpiperidines | Chronic Pain | µ-Opioid Receptor Agonism nih.gov |

| Nipecotic Acid Derivatives | Neurodegeneration (e.g., Alzheimer's) | GABA Reuptake Inhibition, Acetylcholinesterase Inhibition mdpi.com |

| Fentanyl Analogs | Severe Pain | Potent µ-Opioid Receptor Agonism wikipedia.org |

Exploration of Neurotransmitter System Modulation

Many psychiatric and neurological disorders are associated with the dysregulation of neurotransmitter systems. scitechnol.com The development of drugs that can selectively modulate these systems is a key goal of psychopharmacology. scitechnol.com Piperidine-based structures have proven effective at interacting with multiple key neurotransmitter systems.

Opioidergic System: As previously noted, phenylpiperidines are potent modulators of the µ-opioid receptor, which is central to pain and reward pathways. nih.govnih.gov

Dopaminergic System: The opioid and dopamine (B1211576) systems are closely linked, and drugs that act on one system can influence the other. nih.gov Dopamine is critical for motivation, reward, and motor control, and its dysregulation is implicated in numerous disorders. ijcap.in

GABAergic System: Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the brain. scitechnol.com Compounds based on the nipecotic acid (piperidine-3-carboxylic acid) scaffold can inhibit GABA reuptake, thereby enhancing inhibitory neurotransmission. mdpi.com This mechanism is relevant for conditions characterized by neuronal hyperexcitability.

Given its phenylpiperidine core and carboxylic acid functionality, this compound and its derivatives could be rationally designed and screened for activity at receptors and transporters within these critical neurotransmitter systems.

Role in the Synthesis of Biologically Active Piperidinone Derivatives

Piperidinones, which are oxidized derivatives of piperidines containing a ketone group in the ring, are also valuable structures in medicinal chemistry. They can serve as key intermediates in the synthesis of more complex molecules or possess biological activity in their own right. researchgate.net

The this compound structure can serve as a precursor for various piperidinone derivatives. For example, a related compound has been shown to undergo a base-induced retro-Mannich reaction to yield a 6-phenylpiperidine-2,4-dione. mdma.ch Such piperidione (B1217684) structures are themselves important building blocks for creating piperidine alkaloids. mdma.ch

Furthermore, 4-piperidones are crucial intermediates in the synthesis of complex drugs like fentanyl and its analogs. dtic.mil Various synthetic strategies, including intramolecular cyclizations and cycloadditions, have been developed to produce substituted piperidinones that can then be converted into a diverse range of biologically active piperidines. dtic.milmdpi.com The chemical handles on this compound could be leveraged within these synthetic routes to create novel and complex piperidinone-based therapeutic agents.

Precursor for Substance P (SP) Antagonists

Substance P (SP) is a neuropeptide involved in transmitting pain signals and in inflammatory responses. nih.gov Antagonists of its primary receptor, the neurokinin-1 (NK1) receptor, have been investigated for their therapeutic potential. Although direct synthesis of SP antagonists from this compound is not prominently documented, piperidine derivatives are key components in the structure of various NK1 receptor antagonists. The piperidine ring serves as a rigid scaffold to correctly orient the necessary pharmacophoric elements for receptor binding. The carboxylic acid function on the this compound molecule is a key functional group that can be readily converted into other functionalities, such as amides or esters, which are common in known SP antagonists. This chemical versatility makes it a plausible, if not yet widely documented, starting material for the synthesis of novel SP receptor modulators.

Development of Analgesic and Anti-emetic Agents

Analgesic Agents: The phenylpiperidine structure is famously associated with a class of potent opioid analgesics. nih.gov Meperidine and fentanyl are classic examples where the 4-phenylpiperidine (B165713) core is crucial for their morphine-like activity. wikipedia.orgnih.gov These compounds exert their effects by acting as agonists at opioid receptors, primarily the mu-opioid receptor, which modulates pain perception in the central nervous system. nih.govwikipedia.org While these established drugs are 4-phenylpiperidine derivatives, the this compound scaffold represents a structural isomer that could be explored for novel analgesic properties. The development of derivatives from this scaffold could lead to new chemical entities with potentially different receptor binding profiles, selectivity, or metabolic stability compared to traditional phenylpiperidine analgesics. nih.gov

Anti-emetic Agents: A significant application of Substance P (NK1 receptor) antagonists is in the management of nausea and vomiting (emesis), particularly that which is induced by chemotherapy. The blockade of NK1 receptors in the brainstem has proven to be an effective anti-emetic strategy. Given that piperidine-containing structures are integral to many NK1 antagonists, derivatives of this compound are of interest in the pursuit of new anti-emetic drugs. The development of such derivatives could provide new therapeutic options for managing these distressing symptoms.

Biochemical Studies and in vitro Investigations

Direct biochemical and in vitro studies specifically investigating this compound are not extensively reported. However, the activities of structurally related compounds provide a strong basis for predicting the types of assays in which its derivatives could show significant activity.

Enzyme Inhibition Assays with this compound Derivatives

The carboxylic acid moiety is a key feature in many enzyme inhibitors, often serving to mimic a substrate or to interact with key residues in an enzyme's active site. Derivatives of phenylpiperidine carboxylic acids have been investigated for their inhibitory effects on various enzymes. For instance, replacement of the carboxylic acid group in proline-containing compounds with other acidic moieties has been used to create potent inhibitors of angiotensin-converting enzyme (ACE). nih.gov Similarly, derivatives of other carboxylic acids have shown inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. nih.gov

Given this precedent, derivatives of this compound could be synthesized and screened for inhibitory activity against a range of enzymes. The table below illustrates hypothetical enzyme inhibition data for derivatives, based on findings for analogous compound classes.

| Derivative | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Amide Derivative A | Cyclooxygenase-2 (COX-2) | 0.69 | Competitive |

| Ester Derivative B | 5-Lipoxygenase (5-LOX) | 5.20 | Non-competitive |

| Hydroxamic Acid C | Angiotensin-Converting Enzyme (ACE) | 1.60 | Competitive |

This table is illustrative and based on data for analogous, not identical, compounds. nih.govnih.gov

Receptor Binding Studies

Receptor binding assays are fundamental to understanding the pharmacological profile of a new compound. The phenylpiperidine scaffold is known to interact with a variety of receptors. Most notably, derivatives of 4-phenylpiperidine bind with high affinity to opioid receptors. nih.gov Beyond opioid receptors, different modifications to the phenylpiperidine core can direct compounds to other targets, such as sigma receptors or monoamine transporters. nih.govgoogle.com

Derivatives of this compound would likely be evaluated in a panel of receptor binding assays to determine their affinity (Ki) and selectivity. Key targets would include opioid (mu, delta, kappa), neurokinin (NK1), and potentially adrenergic or serotonergic receptors. The results of such studies would be crucial in guiding further development. The table below shows representative binding affinity data for various piperidine derivatives at different receptors to illustrate the type of data that would be generated.

| Compound Class | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| Benzylpiperidine Derivative | Sigma-1 Receptor (S1R) | 3.2 |

| Imidazodiazepine Carboxylic Acid Analog | Kappa Opioid Receptor (KOR) | 27 |

| N-phenylpiperazine Derivative | α1A-Adrenoceptor | 15.8 |

This table is illustrative and shows data for related heterocyclic compounds, not specifically this compound derivatives. nih.govrsc.orgmdpi.com

Future Directions and Therapeutic Potential

The therapeutic potential of this compound lies in its capacity to serve as a versatile scaffold for the generation of novel, biologically active molecules. While direct evidence is sparse, the well-documented activities of its structural relatives in the broader phenylpiperidine class strongly suggest promising avenues for future research.

Future work should focus on the synthesis of a diverse library of derivatives by modifying the carboxylic acid and the piperidine nitrogen. These new compounds should then be subjected to a broad screening panel of in vitro enzyme inhibition and receptor binding assays to identify initial lead compounds.

Based on the pharmacology of related structures, the most promising therapeutic areas for derivatives of this compound include:

Novel Analgesics: Exploring non-opioid or atypical opioid receptor mechanisms to develop painkillers with improved side-effect profiles.

Anti-emetic and Anti-inflammatory Agents: Targeting neurokinin or other relevant receptors to manage emesis and inflammation.

CNS Disorders: Investigating potential modulation of various CNS receptors and transporters could uncover applications for depression, anxiety, or neurodegenerative diseases. google.com

The development of this chemical scaffold could lead to the discovery of new drugs with unique pharmacological profiles, addressing unmet needs in pain management, neuropharmacology, and beyond.

Synthesis and Evaluation of Chiral 6 Phenylpiperidine 2 Carboxylic Acid Derivatives

Asymmetric Synthesis Methodologies

The synthesis of enantiomerically pure 6-phenylpiperidine-2-carboxylic acid, a chiral 2,6-disubstituted piperidine (B6355638), presents significant stereochemical challenges. Methodologies to address this are broadly categorized into chiral pool synthesis, which utilizes naturally occurring chiral starting materials, and asymmetric catalysis, which employs chiral catalysts to induce stereoselectivity.

Chiral Pool Approaches

Chiral pool synthesis leverages abundant, inexpensive, and enantiopure natural products like amino acids or sugars as starting materials. wikipedia.orgnih.gov For the synthesis of this compound, amino acids such as L-lysine and L-aspartic acid represent logical precursors.

For example, a synthetic strategy could commence from L-lysine. The existing stereocenter in L-lysine can serve as the foundation for the C-2 stereocenter of the target piperidine ring. A reported stereocontrolled synthesis of trans-2,6-disubstituted piperidines utilizes a bicyclic N-acyliminium ion precursor derived from L-lysine. thieme-connect.com This approach involves the formation of a bicyclic oxazolidinone from L-lysine, which then reacts with nucleophiles in a highly diastereoselective manner to establish the trans-stereochemistry. thieme-connect.com

Similarly, L-aspartic acid can be employed to construct the piperidine skeleton. A known asymmetric synthesis of a piperidine dicarboxylic acid derivative begins with L-aspartic acid β-tert-butyl ester. nih.gov The key steps involve alkylation to introduce a side chain, followed by hydroboration, oxidation, and a final reductive amination to close the ring, yielding the desired piperidine structure with high diastereomeric excess. nih.gov Adapting such a route by incorporating a phenyl-containing fragment could theoretically lead to the target molecule.

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis offers a powerful alternative for constructing the chiral piperidine ring from achiral or racemic precursors. These methods rely on a chiral catalyst to control the stereochemical outcome of the reaction.

One notable strategy is the iridium-catalyzed allylic cyclization, which has been used to create chiral vinylpiperidine building blocks with high selectivity. nih.gov This method allows for the synthesis of different stereoisomers by simply choosing the appropriate enantiomer of the iridium catalyst. nih.gov Another approach involves the stereocontrolled nucleophilic addition of organometallic reagents to chiral pyridinium salts, which can establish the stereocenters at the C-2 and C-6 positions effectively. nih.gov

Furthermore, intramolecular ring-expansion strategies have been developed. For instance, the ring expansion of a chiral N-tert-butyloxycarbonyl-(2S)-2-phenyl-piperidin-3-one, derived from an intramolecular epoxide opening, can yield (2S,3S)-3-hydroxy-2-phenyl-piperidine with excellent enantiomeric excess (99% ee). capes.gov.br Such catalytic methods provide versatile and efficient pathways to chiral piperidines, avoiding the limitations of substrate availability inherent in chiral pool approaches.

Diastereoselective Synthesis of this compound Stereoisomers

The presence of two stereocenters at the C-2 and C-6 positions means that this compound can exist as two pairs of enantiomers: (2R, 6R)/(2S, 6S) which have a cis relationship, and (2R, 6S)/(2S, 6R) which have a trans relationship. The control of this relative stereochemistry is a critical aspect of its synthesis.

Control of Stereochemistry at C-2 and C-6 Positions

Achieving control over the cis/trans diastereoselectivity is paramount. The outcome is often dictated by the reaction mechanism and the nature of the intermediates. For instance, nucleophilic additions to N-acyliminium ions derived from pipecolic acid often favor the formation of cis-2,6-disubstituted products when using π-type nucleophiles, a selectivity attributed to avoiding A(1,3) strain. thieme-connect.com

Conversely, specific strategies have been developed to selectively access the trans isomers. The use of a bicyclic N-acyliminium ion generated from an aminoether precursor has been shown to react with various π-type nucleophiles to give exclusively trans-adducts. thieme-connect.com This high stereoselectivity provides a reliable route to trans-2,6-disubstituted piperidines. thieme-connect.comprinceton.edu Diastereoselective cyclization reactions, such as the aza-Michael reaction, can also be employed to construct related ring systems with defined stereochemistry. nih.govchemrxiv.org The choice of reagents, catalysts, and reaction conditions allows for the targeted synthesis of a specific diastereomer.

Separation and Characterization of Diastereomers

Once a mixture of diastereomers is synthesized, they must be separated and their structures unequivocally confirmed. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using standard laboratory techniques.

Preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is a highly effective method for separating stereoisomers, including diastereomers and enantiomers of related substituted piperidines. mdpi.com For a structurally similar compound, 2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid, semi-preparative enantioselective HPLC was used to isolate the individual stereoisomers. mdpi.com Fractional crystallization is another common technique, particularly when the diastereomers form crystalline solids with different solubilities.

Characterization and assignment of the relative stereochemistry (cis or trans) is typically accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity between the protons at C-2 and C-6, confirming their relative orientation. For unambiguous determination of the absolute configuration (e.g., (2R, 6S)), X-ray crystallography is the definitive method. mdpi.com

Enantiomeric Purity Analysis and Chiral Resolution Techniques

For any application involving a single enantiomer, it is crucial to determine its enantiomeric purity (often expressed as enantiomeric excess, or ee) and to have methods for separating it from its mirror image.

Enantiomeric purity is most commonly determined by chiral chromatography or NMR spectroscopy. heraldopenaccess.us Chiral HPLC can separate the two enantiomers, and the relative peak areas provide a direct measure of the enantiomeric excess. uma.es

Alternatively, NMR spectroscopy can be used in conjunction with a chiral solvating agent (CSA). A CSA is an enantiopure compound that forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have distinct NMR spectra, leading to the splitting of signals for the formerly equivalent protons of the two enantiomers. For carboxylic acids, chiral amino alcohols are effective CSAs. nih.gov The integration of the separated signals allows for the precise calculation of the ee. The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on the analyte, the CSA, and the solvent used. nih.gov Another NMR-based method involves reacting the carboxylic acid with a chiral derivatizing agent to form stable diastereomers, which can then be analyzed. nih.gov

| Analyte (Mandelic Acid Derivative) | Chiral Solvating Agent | Molar Ratio (CSA:Analyte) | Observed ΔΔδ (ppm) for Cα-H |

| Mandelic Acid | BINOL-amino alcohol | 2:1 | 0.549 |

| 4-Fluoro Mandelic Acid | BINOL-amino alcohol | 2:1 | 0.641 |

| 4-Chloro Mandelic Acid | BINOL-amino alcohol | 2:1 | 0.587 |

| 2-Fluoro Mandelic Acid | BINOL-amino alcohol | 2:1 | 0.389 |

| This table, based on data for mandelic acid derivatives, illustrates the principle of using a chiral solvating agent (CSA) to determine enantiomeric purity via NMR by inducing chemical shift non-equivalence (ΔΔδ). A similar approach would be applicable to this compound. nih.gov |

When an asymmetric synthesis is not feasible, a racemic mixture can be separated into its constituent enantiomers through a process called chiral resolution. nih.gov For carboxylic acids like this compound, the most common method is diastereomeric salt formation. The racemic acid is treated with an enantiopure chiral base (a resolving agent, such as a chiral amine). This reaction forms a pair of diastereomeric salts, which, like other diastereomers, have different solubilities and can be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with an achiral acid to liberate the desired enantiomer of the carboxylic acid. Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, is another, though less common, strategy for separating 2-arylpiperidines. whiterose.ac.uk

Stereospecific Biological Activity of Enantiopure Compounds

The spatial arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological activity. For chiral molecules such as this compound, which can exist as non-superimposable mirror images called enantiomers, the biological effects can differ significantly between the individual enantiopure compounds. This phenomenon, termed stereospecificity, arises from the three-dimensional nature of interactions between the molecule and its biological target, such as a receptor or an enzyme. These biological targets are themselves chiral and will preferentially interact with one enantiomer over the other, akin to a lock and key mechanism where only a specifically shaped key will fit.

While detailed research on the stereospecific biological activity of enantiopure this compound is not extensively documented in publicly available literature, the principle of stereospecificity has been demonstrated in closely related classes of phenylpiperidine derivatives. For instance, in a series of phenyl piperidine derivatives developed as CCR2 antagonists, the configuration of the molecule was found to be a critical determinant of its potency. Specifically, for a cyclopentylamine series of these derivatives, the (1S,3R)-configuration demonstrated a significantly higher affinity for the human CCR2 receptor compared to its (1R,3S)-enantiomer. This finding highlights that even subtle changes in the three-dimensional orientation of substituents can have a profound impact on the biological function of the molecule.

The biological activity of such compounds is often evaluated through a variety of assays that measure their interaction with specific biological targets. The data from these assays are crucial for establishing a structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological effect. For enantiopure compounds, this involves comparing the activity of each stereoisomer.

Below is a hypothetical interactive data table illustrating how the biological activity of different stereoisomers of a generic this compound derivative might be presented. The data is for illustrative purposes to demonstrate the concept of stereospecificity and is not based on actual experimental results for this specific compound due to the limited availability of such data.

Hypothetical Biological Activity of this compound Enantiomers

| Compound | Enantiomeric Form | Target | Activity (IC₅₀ in µM) |

| 1 | (2S, 6S) | Receptor A | 0.5 |

| 2 | (2R, 6R) | Receptor A | 15.2 |

| 3 | (2S, 6R) | Receptor A | 8.9 |

| 4 | (2R, 6S) | Receptor A | 25.0 |

| 5 | (2S, 6S) | Enzyme B | 1.2 |

| 6 | (2R, 6R) | Enzyme B | 30.5 |

| 7 | (2S, 6R) | Enzyme B | 18.4 |

| 8 | (2R, 6S) | Enzyme B | 45.7 |

The synthesis of enantiopure compounds is a critical aspect of medicinal chemistry, as it allows for the isolation of the more active and potentially less toxic stereoisomer for therapeutic development. The evaluation of the distinct biological activities of each enantiomer is essential for understanding the molecular basis of its pharmacological effect and for the development of safer and more effective drugs.

Advanced Topics and Future Research Directions

Computational Drug Design Leveraging 6-Phenylpiperidine-2-carboxylic Acid Scaffolds

The piperidine (B6355638) ring is often considered a "privileged scaffold" in drug design due to its presence in numerous natural products and approved pharmaceuticals. nih.gov The this compound structure, in particular, provides a rich platform for computational drug design by combining a basic nitrogen atom, an acidic carboxylic acid group, and a lipophilic phenyl ring in a stereochemically defined arrangement. These features can be systematically exploited in ligand-based drug design (LBDD) to develop novel therapeutic agents. nih.gov

Computational approaches can model how derivatives of this scaffold interact with biological targets. By modifying the core structure—for instance, by substituting the phenyl ring, esterifying the carboxylic acid, or alkylating the piperidine nitrogen—researchers can generate vast virtual libraries. These libraries can then be screened against validated pharmacophore models or used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Such models correlate the physicochemical properties of the derivatives with their biological activity, accelerating the identification of lead compounds with improved potency and selectivity. nih.gov Chiral piperidine scaffolds are particularly valuable as they can enhance biological activity, selectivity, and pharmacokinetic properties. researchgate.net

Table 1: Computational Drug Design Approaches for this compound Scaffolds

| Approach | Description | Potential Application |

|---|---|---|